molecular formula C10H12N2O2 B6642499 N-phenyl-1,2-oxazolidine-2-carboxamide

N-phenyl-1,2-oxazolidine-2-carboxamide

Cat. No.: B6642499
M. Wt: 192.21 g/mol
InChI Key: LWRPZEXAYVOBMG-UHFFFAOYSA-N
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Description

N-phenyl-1,2-oxazolidine-2-carboxamide is a heterocyclic compound that features an oxazolidine ring fused with a phenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2-oxazolidine-2-carboxamide typically involves the reaction of phenyl isocyanate with an appropriate oxazolidine derivative. One common method is the cyclization of N-phenylhydroxylamine with ethyl chloroformate, followed by the addition of a carboxamide group . The reaction is usually carried out under mild conditions, with the use of a base such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Open-chain amine derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Scientific Research Applications

N-phenyl-1,2-oxazolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of glycogen phosphorylase, which plays a role in glucose metabolism . The compound’s ability to form stable complexes with its targets is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1,2-oxazolidine-2-thione
  • N-phenyl-1,2-oxazolidine-2-one
  • N-phenyl-1,2-oxazolidine-2-sulfonamide

Uniqueness

N-phenyl-1,2-oxazolidine-2-carboxamide is unique due to its specific combination of an oxazolidine ring with a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the design of new materials and pharmaceuticals .

Properties

IUPAC Name

N-phenyl-1,2-oxazolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(12-7-4-8-14-12)11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPZEXAYVOBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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